1-Bromo-2-(methylsulfinyl)benzene (CAS 7321-58-6) is an ortho-substituted aromatic sulfoxide with molecular formula C₇H₇BrOS and a molecular weight of 219.10 g/mol. As a bifunctional building block, it contains both a bromine atom for cross-coupling and a chiral methylsulfinyl group that confers stereogenic character at sulfur.
Molecular FormulaC7H7BrOS
Molecular Weight219.1 g/mol
CAS No.7321-58-6
Cat. No.B1278904
⚠ Attention: For research use only. Not for human or veterinary use.
1-Bromo-2-(methylsulfinyl)benzene (CAS 7321-58-6): Ortho-Brominated Aryl Sulfoxide for Selective Cross-Coupling and Asymmetric Synthesis Procurement
1-Bromo-2-(methylsulfinyl)benzene (CAS 7321-58-6) is an ortho-substituted aromatic sulfoxide with molecular formula C₇H₇BrOS and a molecular weight of 219.10 g/mol . As a bifunctional building block, it contains both a bromine atom for cross-coupling and a chiral methylsulfinyl group that confers stereogenic character at sulfur [1]. The compound serves as a precursor for halogen-metal exchange reactions and as a key intermediate for conjugated ladder-type heteroacenes used in organic electronics [1].
Ortho-bromo aryl sulfoxide for cross-coupling and asymmetric synthesis building block
Chelation-enabled directed metalation intermediate for regioselective functionalization
Room-temperature liquid formulation compatible with automated dispensing workflows
[1] PubChem. (n.d.). 1-Bromo-2-methanesulfinylbenzene (CID 11074873). National Center for Biotechnology Information. View Source
1-Bromo-2-(methylsulfinyl)benzene (CAS 7321-58-6): Ortho- vs Para-Substituted Aryl Sulfoxide Differentiation in Procurement Specifications
Generic substitution of 1-bromo-2-(methylsulfinyl)benzene fails due to its unique ortho-substitution pattern that fundamentally alters both reactivity and stereochemical outcomes. The proximity of the bromine and methylsulfinyl groups enables chelation-controlled reactivity [1], which is absent in para-substituted isomers such as 4-bromophenyl methyl sulfoxide (mp 77-78 °C) [2]. This ortho-arrangement generates distinct steric and electronic environments around sulfur [3], directly impacting enantioselectivity in asymmetric sulfoxidation reactions where the ortho-bromo derivative yields different outcomes than its para counterpart . In organometallic transformations, the ortho-bromine enables directed ortho-metalation pathways that meta- or para-isomers cannot access . Furthermore, as a room-temperature liquid , this compound offers formulation and handling advantages over solid para-isomers in automated synthesis platforms.
Ortho Isomer (Target)
Para Isomer (Common Substitute)
Risk
Chelation geometry supports directed metalation
Lacks chelation capability; different reactivity pathways
Reactivity profile may shift, limiting synthetic route transfer
Liquid at room temperature
Solid, requiring pre-dissolution
Liquid handling compatibility may not transfer directly
Ortho-bromo directs enantioselectivity in sulfoxidation
Different steric/electronic environment alters stereochemical outcome
Stereochemical control context may differ between regioisomers
[1] Finn, K. J., Pavlyuk, O., & Hudlický, T. (2005). Toluene Dioxygenase-Mediated Oxidation of Bromo(methylsulfanyl)benzenes. Absolute Configuration of Metabolites and Evaluation of Chemo- and Regioselectivity Trends. Collection of Czechoslovak Chemical Communications, 70(10), 1709–1726. View Source
[2] Organic Syntheses. (n.d.). Enantioselective Oxidation of an Alkyl Aryl Sulfide: Synthesis of (S)-(-)-Methyl p-Bromophenyl Sulfoxide. View Source
[3] Sandrinelli, F., Perrio, S., & Beslin, P. (2000). Preparation of Optically Active ortho-Chloro- and ortho-Bromophenyl Sulfoxides. ScienceDirect. View Source
1-Bromo-2-(methylsulfinyl)benzene (CAS 7321-58-6): Quantitative Differentiation Evidence for Procurement Selection
1-Bromo-2-(methylsulfinyl)benzene Purity Specification: GC >98.0% vs Industry Standard 95% Grade
High-purity grade (>98.0% by GC) provides a 3.0 percentage point advantage over the standard 95% technical grade . This purity differential reduces purification burden in downstream synthetic steps. The product is confirmed by NMR structure verification .
Gas chromatography (GC) analysis, NMR structure confirmation
Why This Matters
Higher purity grade reduces side reactions and purification steps in multi-step syntheses, justifying the premium price point for research applications.
The ortho-positioning of the bromine and methylsulfinyl groups creates a chelation-controlled reactivity profile that meta- and para-substituted isomers cannot replicate [1]. This spatial arrangement facilitates directed ortho-metalation and subsequent functionalization .
Qualitative reactivity difference (chelation vs no chelation)
Conditions
Halogen-metal exchange reactions with organolithium or organomagnesium reagents
Why This Matters
The unique chelation-controlled reactivity enables synthetic transformations not accessible with other regioisomers, making this specific ortho-substituted compound essential for certain synthetic routes.
[1] Finn, K. J., Pavlyuk, O., & Hudlický, T. (2005). Toluene Dioxygenase-Mediated Oxidation of Bromo(methylsulfanyl)benzenes. Absolute Configuration of Metabolites and Evaluation of Chemo- and Regioselectivity Trends. Collection of Czechoslovak Chemical Communications, 70(10), 1709–1726. View Source
1-Bromo-2-(methylsulfinyl)benzene Physical State: Liquid at 20°C vs Solid Para-Isomer (mp 77-78°C)
1-Bromo-2-(methylsulfinyl)benzene is a liquid at 20°C with a boiling point of 109 °C at 0.05 mmHg , while the para-substituted isomer 4-bromophenyl methyl sulfoxide is a solid with melting point 77-78 °C [1]. This physical state difference directly impacts handling in automated liquid handling systems.
4-Bromophenyl methyl sulfoxide: solid, mp 77-78 °C [1]
Quantified Difference
Liquid vs solid at ambient conditions; ~55 °C melting point differential
Conditions
20°C ambient laboratory conditions
Why This Matters
Liquid formulation eliminates the need for dissolution prior to automated dispensing, reducing solvent waste and improving workflow efficiency in high-throughput synthesis environments.
[1] Organic Syntheses. (n.d.). Enantioselective Oxidation of an Alkyl Aryl Sulfide: Synthesis of (S)-(-)-Methyl p-Bromophenyl Sulfoxide. View Source
1-Bromo-2-(methylsulfinyl)benzene as Chiral Auxiliary Precursor for Stereocontrolled Radical Reactions
Optically active ortho-bromophenyl sulfoxides can be prepared and serve as chiral auxiliaries to control the stereochemical outcome of radical reactions [1]. The ortho-bromine substituent is critical for achieving enantiomerically pure sulfoxide derivatives .
Chiral auxiliary precursorClass-level
Enantiomerically pure ortho-bromophenyl sulfoxide derivatives control radical stereochemistry
Enantiomerically pure ortho-bromophenyl sulfoxide derivatives control radical reaction stereochemistry
Comparator Or Baseline
Non-chiral or achiral alternatives
Quantified Difference
Stereocontrol vs no stereocontrol (qualitative)
Conditions
Radical addition and cyclization reactions
Why This Matters
The ability to access enantiomerically pure derivatives enables stereocontrolled synthesis of complex chiral molecules, a critical requirement in pharmaceutical development where single enantiomers are often required.
[1] Sandrinelli, F., Perrio, S., & Beslin, P. (2000). Preparation of Optically Active ortho-Chloro- and ortho-Bromophenyl Sulfoxides. ScienceDirect. View Source
1-Bromo-2-(methylsulfinyl)benzene Synthetic Versatility: Building Block for Conjugated Ladder-Type Heteroacenes
1-Bromo-2-(methylsulfinyl)benzene serves as a validated intermediate in the synthesis of conjugated ladder-type heteroacenes bearing pyrrole and thiophene ring units . The ortho-arrangement of bromine and sulfoxide groups provides the precise geometric and electronic requirements for constructing fused heteroacene frameworks.
Heteroacene synthesisSupporting evidence
Validated intermediate for ladder-type heteroacenes with pyrrole/thiophene units
Alternative ortho-substituted aryl building blocks
Quantified Difference
Not quantified; application-specific suitability
Conditions
Multi-step synthesis of fused heteroaromatic systems
Why This Matters
Validated use in materials chemistry applications provides procurement confidence for researchers developing organic electronic devices where specific building block geometry is critical.
1-Bromo-2-(methylsulfinyl)benzene (CAS 7321-58-6): High-Value Procurement Scenarios for Research and Industrial Applications
Multi-Step Pharmaceutical Intermediate Synthesis Requiring High Purity Starting Materials
The >98.0% (GC) purity grade of 1-bromo-2-(methylsulfinyl)benzene directly supports multi-step pharmaceutical intermediate synthesis where impurity carry-through can compromise final product quality and yield. The NMR-confirmed structure provides batch-to-batch consistency essential for GMP-adjacent research and process development.
Stereoselective Synthesis Using Chiral Sulfoxide Auxiliaries
Researchers conducting asymmetric synthesis requiring chiral sulfoxide auxiliaries should procure 1-bromo-2-(methylsulfinyl)benzene specifically because the ortho-bromophenyl framework can be converted to enantiomerically pure sulfoxides that effectively control stereochemistry in radical addition and cyclization reactions [1].
Automated High-Throughput Synthesis and Liquid Handling Workflows
The liquid physical state at 20°C with density 1.60 g/mL makes 1-bromo-2-(methylsulfinyl)benzene directly compatible with automated liquid handling systems. Unlike solid para-isomers that require pre-dissolution [2], this compound can be dispensed neat, reducing solvent consumption and eliminating precipitation risks in robotic workflows.
Organometallic Cross-Coupling for Complex Molecule Construction
1-Bromo-2-(methylsulfinyl)benzene enables halogen-metal exchange and subsequent cross-coupling transformations . The ortho-arrangement provides unique chelation-controlled reactivity [3] that researchers can leverage for regioselective functionalization in the synthesis of complex organic molecules, including pharmaceutical candidates and materials precursors.
Application
Selection Property
Validation Focus
Multi-step synthetic intermediate workflows
Purity-grade consistency
Batch-to-batch impurity profile review
Asymmetric synthesis with sulfoxide auxiliaries
Enantiomerically pure derivative accessibility
Stereochemical outcome reproducibility
Automated liquid handling workflows
Liquid physical state at ambient temperature
Neat dispensing compatibility and solvent reduction
[1] Sandrinelli, F., Perrio, S., & Beslin, P. (2000). Preparation of Optically Active ortho-Chloro- and ortho-Bromophenyl Sulfoxides. ScienceDirect. View Source
[2] Organic Syntheses. (n.d.). Enantioselective Oxidation of an Alkyl Aryl Sulfide: Synthesis of (S)-(-)-Methyl p-Bromophenyl Sulfoxide. View Source
[3] Finn, K. J., Pavlyuk, O., & Hudlický, T. (2005). Toluene Dioxygenase-Mediated Oxidation of Bromo(methylsulfanyl)benzenes. Absolute Configuration of Metabolites and Evaluation of Chemo- and Regioselectivity Trends. Collection of Czechoslovak Chemical Communications, 70(10), 1709–1726. View Source
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